

# Application Note: High-Sensitivity Determination of Tributyltin in Aqueous Matrices

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## Compound of Interest

Compound Name: Tributyltin sulfide

Cat. No.: B1591173

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## Introduction: The Environmental Significance of Tributyltin

Tributyltin (TBT) compounds, such as bis(tributyltin) sulfide (TBTS), have been extensively used as biocides in antifouling paints for marine vessels.[1][2] Their purpose is to prevent the growth of marine organisms on ship hulls, which improves fuel efficiency.[1] However, the release of these compounds into aquatic environments has led to significant ecotoxicological concerns. TBT is a potent endocrine disruptor, causing severe effects in non-target marine life, even at very low concentrations.[2][3] Due to its toxicity and persistence, particularly in sediments, the use of TBT has been heavily restricted by international regulations.[4][5]

This application note provides detailed analytical methods for the quantitative determination of tributyltin in water samples. While the focus is on the detection of the tributyltin moiety, the methods described are directly applicable to the analysis of **tributyltin sulfide** (CAS 4808-30-4). In aqueous environments, organotin compounds like TBTS dissociate, and the stable tributyltin cation (TBT<sup>+</sup>) is the species of interest for environmental monitoring.[6] Therefore, the protocols herein are designed to accurately quantify the total TBT concentration, reflecting the environmental contamination level.

We will detail two primary, validated analytical approaches:

- Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method that requires a derivatization step to ensure the volatility of TBT.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful technique that often allows for direct analysis of the TBT cation with minimal sample preparation, thus avoiding the derivatization process.[4]

## Principles of Detection

The successful analysis of TBT in water at trace levels hinges on effective sample preparation to isolate the analyte from the matrix, followed by highly selective and sensitive instrumental detection.

## Sample Preparation: Extraction and Concentration

Given the very low environmental quality standards for TBT (in the low ng/L range), a pre-concentration step is almost always necessary.[7] The choice of extraction method depends on the specific water matrix and the subsequent analytical technique.

- Liquid-Liquid Extraction (LLE): A traditional method where the aqueous sample is acidified to ensure TBT is in its cationic form. It is then partitioned into an organic solvent. For GC-MS analysis, derivatization can be performed either in the aqueous phase before extraction or in the organic extract.
- Solid-Phase Extraction (SPE): A more modern and often more efficient technique. The acidified water sample is passed through a solid sorbent cartridge (e.g., C18), which retains the TBT. The analyte is then eluted with a small volume of organic solvent, achieving significant concentration.[8] This method is favored for its lower solvent consumption and potential for automation.

## The Critical Derivatization Step for GC-MS

TBT salts are ionic and non-volatile, making them unsuitable for direct analysis by gas chromatography. Therefore, a derivatization step is mandatory to convert the TBT cation into a volatile, thermally stable, and chromatographable species. This is a critical step that can influence the accuracy and reproducibility of the entire analysis.

The most common derivatization reactions are:

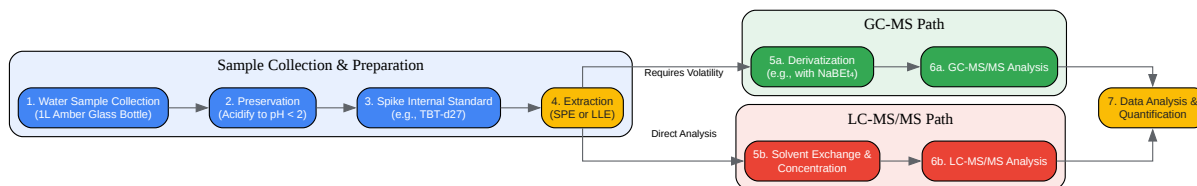
- Ethylation with Sodium Tetraethylborate ( $\text{NaBEt}_4$ ): This is the most widely used method for aqueous samples.  $\text{NaBEt}_4$  reacts with the TBT cation in a buffered aqueous solution (pH 4-5) to form the volatile tetra-substituted ethyltributyltin.[6] This reaction can be performed in-situ before extraction.
- Alkylation with Grignard Reagents: Reagents like pentylmagnesium bromide can be used to form stable tetra-alkyltin derivatives.[5] This reaction is typically performed on the organic extract under anhydrous conditions.

## Instrumental Analysis: Achieving Selectivity and Sensitivity

- Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, the volatile TBT derivative is separated from other compounds on a low-polarity capillary column. The mass spectrometer provides highly selective and sensitive detection. For ultra-trace analysis, tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is often employed to minimize matrix interference and achieve extremely low detection limits.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique separates the non-derivatized TBT cation from other sample components using a reverse-phase HPLC column.[4] The tandem mass spectrometer detects TBT with high specificity and sensitivity. LC-MS/MS has the significant advantage of eliminating the need for derivatization, which simplifies sample preparation and reduces potential sources of error.[4] However, direct injection of saline water samples can lead to ion suppression and contamination of the MS interface, so an extraction step to remove salts is highly recommended.[7]

## Workflow for TBT Analysis in Water

The following diagram illustrates the general workflow for the determination of TBT in water samples using either GC-MS or LC-MS/MS.



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Caption: General workflow for TBT analysis in water.

## Protocol 1: TBT Analysis by SPE and GC-MS/MS

This protocol is based on established methods such as ISO 17353 and provides high sensitivity for various water matrices.[6]

### Materials and Reagents

- Sample Bottles: 1 L amber glass bottles with PTFE-lined caps, acid-washed.
- Glassware: All glassware must be rigorously cleaned and acid-washed to prevent analyte adsorption.
- Standards: Certified stock solutions of Tributyltin chloride and deuterated TBT (TBT-d27) for use as an internal standard.
- Reagents:
  - Sodium tetraethylborate (NaBEt<sub>4</sub>), high purity. Prepare a 1% (w/v) solution in water fresh daily.[8]
  - Sodium acetate buffer (1 M, pH 4.5).[6][8]

- Solvents: Hexane, Dichloromethane (DCM), Methanol (all pesticide residue grade or equivalent).
- Anhydrous sodium sulfate, analytical grade, baked at 400°C.
- SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).
- Equipment: GC-MS/MS system, nitrogen evaporator, mechanical shaker.

## Step-by-Step Procedure

- Sample Preservation: Upon collection, preserve the 1 L water sample by acidifying to pH < 2 with concentrated HCl. Store at 4°C.
- Spiking: To a 1 L sample, add an appropriate amount of TBT-d27 internal standard.
- Buffering: Add 20 mL of sodium acetate buffer to adjust the sample pH to 4.5. Mix thoroughly.
- In-Situ Derivatization: Add 2 mL of freshly prepared 1% NaBEt<sub>4</sub> solution. Immediately cap and shake vigorously for 1 minute. Let the reaction proceed for 30 minutes with occasional shaking.[8]
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.
- Sample Loading: Load the entire 1 L derivatized sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.
- Cartridge Washing: After loading, wash the cartridge with 10 mL of reagent water to remove salts.
- Drying: Dry the cartridge by passing air or nitrogen through it for 20 minutes.
- Elution: Elute the derivatized TBT from the cartridge with 10 mL of hexane.
- Drying and Concentration: Pass the hexane eluate through a small column of anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

- GC-MS/MS Analysis: Inject 1  $\mu$ L of the final extract into the GC-MS/MS system.

## Instrumental Parameters (Example)

- GC System: Agilent 7890B GC or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu$ m) or equivalent
- Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
- Injector: Splitless, 250°C
- MS System: Agilent 7000 Series Triple Quadrupole MS or equivalent
- Ionization: Electron Impact (EI), 70 eV
- Acquisition Mode: MRM (transitions to be optimized for ethyltributyltin and the internal standard).

## Protocol 2: TBT Analysis by SPE and LC-MS/MS

This protocol simplifies sample preparation by eliminating the derivatization step.<sup>[4]</sup> It is particularly advantageous for high-throughput laboratories.

## Materials and Reagents

- Sample Bottles & Glassware: As per Protocol 1.
- Standards: Certified stock solutions of Tributyltin chloride and an appropriate internal standard (e.g., TBT-d27).
- Reagents:
  - Formic acid, LC-MS grade.
  - Solvents: Methanol, Acetonitrile (LC-MS grade).
  - Reagent water (18.2 M $\Omega$ ·cm).

- SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).
- Equipment: LC-MS/MS system, nitrogen evaporator.

## Step-by-Step Procedure

- Sample Preservation: Upon collection, preserve the 1 L water sample by acidifying to pH < 2 with concentrated HCl. Store at 4°C.
- Spiking: To a 1 L sample, add an appropriate amount of TBT-d27 internal standard.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 10 mL of reagent water.
- Sample Loading: Load the 1 L sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.
- Cartridge Washing: Wash the cartridge with 10 mL of reagent water containing 0.1% formic acid to remove interfering salts.
- Drying: Dry the cartridge by passing air or nitrogen through it for 10 minutes.
- Elution: Elute the TBT from the cartridge with 10 mL of methanol.
- Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- LC-MS/MS Analysis: Inject 10 µL of the final extract into the LC-MS/MS system.

## Instrumental Parameters (Example)

- LC System: Shimadzu UFLCXR system or equivalent
- Column: Phenomenex Kinetex C18 (50 x 3 mm, 2.6 µm) or equivalent.[4]
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Methanol with 0.1% Formic Acid

- Gradient: Start at 10% B, ramp to 95% B over 5 min, hold 2 min, return to initial conditions.
- Flow Rate: 0.4 mL/min
- MS System: AB SCIEX 4000 QTRAP® or equivalent
- Ionization: Electrospray Ionization (ESI), Positive Mode
- Acquisition Mode: MRM (transitions to be optimized for the TBT cation [M]<sup>+</sup> and its fragments, as well as the internal standard).

## Method Performance Comparison

The choice between GC-MS/MS and LC-MS/MS depends on available instrumentation, desired sensitivity, and sample throughput.

| Parameter      | GC-MS/MS with Derivatization                                 | LC-MS/MS   |
|----------------|--|--|
| Principle      | Analyzes volatile ethylated TBT                              | Analyzes the TBT cation directly                 |
| Sample Prep    | More complex (derivatization required)                       | Simpler (no derivatization)[4]                   |
| Sensitivity    | Excellent, can reach sub-ng/L levels                         | Excellent, can reach low ng/L levels             |
| Selectivity    | Very high, especially with MS/MS                             | Very high with MS/MS                             |
| Matrix Effects | Less prone to ion suppression                                | Can be susceptible to ion suppression from salts |
| Throughput     | Lower due to longer sample prep                              | Potentially higher                               |
| Key Advantage  | "Gold standard" with extensive validation                    | Speed and simplicity of sample preparation       |
| Key Challenge  | Derivatization step is critical and can be a source of error | Matrix effects and interface contamination       |

## Data Analysis and Quality Control

- **Calibration:** Generate a multi-point calibration curve using standards prepared in a clean matrix. The curve should bracket the expected sample concentration range.
- **Quantification:** Quantify the analyte using the ratio of the analyte peak area to the internal standard peak area. This corrects for variations in extraction efficiency and instrument response.
- **Quality Control:**
  - **Method Blank:** Analyze a method blank with each batch to check for contamination.

- Laboratory Control Sample (LCS): Analyze a spiked clean matrix sample to assess method accuracy. Recoveries should typically be within 70-130%.
- Matrix Spike/Spike Duplicate (MS/MSD): Spike a real sample to evaluate matrix-specific accuracy and precision.
- Limit of Detection (LOD): The LOD should be determined experimentally, typically in the range of 0.1-1.0 ng/L.

## Troubleshooting

| Issue                         | Possible Cause(s)   | Suggested Solution(s)   |
|-------------------------------|---|---|
| Low/No Analyte Signal         | Poor derivatization efficiency (GC)   | Prepare NaBEt <sub>4</sub> reagent fresh; ensure correct pH.                |
| Incomplete extraction/elution | Check SPE loading/elution flow rates; ensure proper cartridge conditioning. |   |
| Analyte degradation           | Ensure proper sample preservation (acidification, cold storage).            |   |
| Poor Peak Shape (GC)          | Active sites in the GC inlet/column   | Use a deactivated inlet liner; condition the column.                        |
| High Blank Contamination      | Contaminated glassware or reagents  | Use dedicated, acid-washed glassware; verify solvent purity.                |
| Low Recovery in MS/MSD        | Matrix suppression (LC-MS)  | Dilute the sample extract; optimize SPE wash steps to remove interferences. |

## Conclusion

Both GC-MS/MS and LC-MS/MS are robust and sensitive techniques for the determination of tributyltin in water. The GC-MS/MS method, while requiring a critical derivatization step, is a well-established and highly sensitive approach. The LC-MS/MS method offers a simpler, faster sample preparation workflow, making it an attractive alternative. The selection of the optimal

method will depend on the specific requirements of the laboratory, including instrumentation, sample matrix, and desired throughput. Adherence to strict quality control protocols is essential for generating reliable and defensible data for environmental monitoring.

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